
Isoallolithocholic acid
Overview
Description
Isoallolithocholic acid (isoalloLCA) is a secondary bile acid derived from microbial biotransformation of lithocholic acid (LCA) in the gut. Structurally, it is characterized by a 5α-H configuration and hydroxyl groups at positions 3β and 7α, distinguishing it from other LCA isomers (e.g., LCA, alloLCA, isoLCA) . IsoalloLCA is primarily synthesized by gut bacteria within the Odoribacteraceae family via a 3β-hydroxysteroid dehydrogenase (3β-HSDH)-mediated pathway, a biosynthetic route first identified in centenarians .
Key biological roles of isoalloLCA include:
- Antimicrobial Activity: Potent inhibition of Clostridioides difficile and other Gram-positive pathogens, likely through disruption of oxidative stress-antioxidant balance .
- Immune Modulation: Enhancement of regulatory T cell (Treg) differentiation via mitochondrial reactive oxygen species (mitoROS)-driven upregulation of Foxp3 .
- Neurological Impact: Induction of mitochondrial ROS in neuronal cells, implicating isoalloLCA in gut-brain communication and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoallolithocholic acid can be synthesized from lithocholic acid through a series of chemical reactions. The primary synthetic route involves the hydroxylation of lithocholic acid at the 3β position. This process typically requires specific catalysts and controlled reaction conditions to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound involves the microbial transformation of lithocholic acid. Specific strains of gut microbiota are employed to convert lithocholic acid into this compound through enzymatic reactions. This method is advantageous due to its efficiency and the ability to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: Isoallolithocholic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3β position can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 3-keto derivatives.
Reduction: Formation of different stereoisomers.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Antimicrobial Properties
IsoalloLCA exhibits potent antimicrobial effects, particularly against Gram-positive pathogens such as Clostridioides difficile and Enterococcus faecium. Research indicates that isoalloLCA can inhibit the growth of these pathogens at minimal inhibitory concentrations (MIC) significantly lower than other bile acids tested. For instance, in vitro studies demonstrated that isoalloLCA effectively inhibited C. difficile growth at a MIC of 2.0 μM, showcasing its bactericidal properties by inducing morphological changes in bacterial cells similar to those caused by β-lactam antibiotics .
Additionally, isoalloLCA has been shown to alter the microbial community structure in the gut, promoting a shift from Gram-positive to Gram-negative species. This shift is beneficial as it may help maintain intestinal homeostasis and prevent pathogen expansion .
Modulation of Immune Responses
IsoalloLCA plays a crucial role in modulating immune responses, particularly through its effects on T cell differentiation. Studies have shown that isoalloLCA can suppress the differentiation of inflammatory TH17 cells while promoting the generation of regulatory T cells (Tregs). This dual action suggests that isoalloLCA may help balance immune responses, potentially reducing inflammation and enhancing immune tolerance .
In vivo experiments involving mice have demonstrated that isoalloLCA treatment leads to a significant reduction in TH17 cell populations without affecting Treg levels, indicating its potential as a therapeutic agent for inflammatory diseases .
Potential Role in Colorectal Cancer Prevention
Emerging evidence suggests that isoalloLCA may have protective effects against colorectal cancer (CRC). Its biosynthesis involves the enzyme 5α-reductase, which has been linked to beneficial outcomes in gut microbiota composition and metabolic health. The modulation of bile acid metabolism through isoalloLCA may help mitigate CRC risk by maintaining intestinal homeostasis and preventing dysbiosis associated with cancer progression .
Table: Summary of Key Research Findings on IsoalloLCA
Mechanism of Action
Isoallolithocholic acid exerts its effects by enhancing the differentiation of regulatory T cells (Tregs). It facilitates the formation of a permissive chromatin structure in the promoter region of the transcription factor forkhead box P3 (Foxp3). This process involves the nuclear hormone receptor nerve growth factor IB (Nr4a1), which plays a crucial role in the differentiation and function of Tregs .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Bile Acids
Structural Differences
The structural variations among isoalloLCA and related bile acids determine their distinct biological activities (Table 1):
Compound | 3-OH Position | 5-H Configuration | 7-OH Position | Key Functional Groups |
---|---|---|---|---|
IsoalloLCA | 3β | 5α | 7α | -OH (3β, 7α) |
AlloLCA | 3α | 5β | - | -OH (3α) |
IsoLCA | 3α | 5β | 7β | -OH (3α, 7β) |
3-oxoalloLCA | 3-oxo | 5α | 7α | -O (3-oxo) |
DCA | 3α, 12α | 5β | - | -OH (3α, 12α) |
Table 1: Structural comparison of isoalloLCA with allolithocholic acid (alloLCA), isolithocholic acid (isoLCA), 3-oxoalloLCA, and deoxycholic acid (DCA) .
Functional Comparison
Antimicrobial Activity
- IsoalloLCA vs. DCA : Both exhibit antimicrobial effects against Gram-positive pathogens, but isoalloLCA demonstrates higher specificity for C. difficile through 3β-HSDH-dependent mechanisms . DCA, in contrast, broadly disrupts bacterial membranes via detergent-like properties .
- IsoalloLCA vs. 3-oxoalloLCA: The oxidation of isoalloLCA to 3-oxoalloLCA (via PCC-mediated synthesis) reduces antimicrobial potency but enhances immunomodulatory effects .
Immune Modulation
- Treg Differentiation : IsoalloLCA promotes Treg cell expansion via mitoROS-Foxp3 pathways, whereas 3β-hydroxydeoxycholic acid (isoDCA) enhances Treg activity indirectly by modulating dendritic cells .
Metabolic and Neurological Roles
- In contrast, ursodeoxycholic acid (UDCA) protects mitochondria in hepatic and neuronal cells .
- Gut-Liver Axis : Matcha green tea upregulates isoalloLCA in obese mice, correlating with improved metabolic parameters, whereas lithocholic acid (LCA) exacerbates hepatic inflammation .
Clinical and Therapeutic Implications
- Infectious Disease: IsoalloLCA’s specificity against C.
- Autoimmune Disorders : Its Treg-boosting activity suggests utility in colitis and IBD, contrasting with isoDCA , which requires dendritic cell interaction for efficacy .
Biological Activity
Isoallolithocholic acid (isoalloLCA) is a secondary bile acid metabolite that has garnered significant attention due to its diverse biological activities, particularly in the context of immune modulation and antimicrobial effects. This article summarizes the latest findings on isoalloLCA, highlighting its mechanisms of action, biological significance, and potential therapeutic applications.
Biosynthesis and Sources
IsoalloLCA is produced by specific gut bacteria, particularly those belonging to the Odoribacteraceae family. These bacteria convert 3-oxolithocholic acid into isoalloLCA through enzymatic processes involving 5α-reductase and 3β-hydroxysteroid dehydrogenase . Notably, elevated levels of isoalloLCA have been identified in the gut microbiome of centenarians, suggesting a link between this metabolite and longevity .
Immune Modulation
IsoalloLCA plays a critical role in modulating immune responses, particularly through the differentiation of regulatory T cells (Tregs). Research indicates that isoalloLCA enhances Treg differentiation by promoting a permissive chromatin structure around the Foxp3 gene, which is essential for Treg function . This effect is mediated by the nuclear hormone receptor NR4A1, which is required for isoalloLCA's influence on Tregs .
- Treg Differentiation : IsoalloLCA increases mitochondrial reactive oxygen species (ROS) production, leading to enhanced expression of FOXP3 and Treg differentiation in vitro .
- Impact on TH17 Cells : It has been shown to suppress TH17 cell differentiation without affecting Treg populations, indicating a selective modulation of immune pathways .
Antimicrobial Effects
IsoalloLCA exhibits potent antimicrobial properties against Gram-positive pathogens. Studies have demonstrated its effectiveness against multidrug-resistant bacteria such as Clostridioides difficile and Enterococcus faecium, highlighting its potential as a therapeutic agent for gastrointestinal infections .
Antimicrobial Activity Summary
Pathogen | Activity Level | Mechanism of Action |
---|---|---|
C. difficile | High | Inhibits growth and toxin production |
Enterococcus faecium | Moderate to High | Reduces virulence gene expression |
Clostridium perfringens | Very High | Complete inhibition at low concentrations |
Clinical Implications
The modulation of gut microbiota by isoalloLCA suggests its potential application in clinical settings. Its ability to enhance Treg populations while suppressing harmful TH17 responses may be beneficial in treating inflammatory bowel diseases (IBD) and other autoimmune conditions. Furthermore, its antimicrobial properties could provide a novel approach to managing antibiotic-resistant infections in the gut .
Case Studies
- Inflammatory Bowel Disease : In patients with IBD, levels of isoalloLCA were significantly reduced compared to healthy controls, indicating a possible link between this bile acid and disease severity .
- Centenarian Microbiome : A study involving centenarians revealed that their microbiomes were enriched in bacteria capable of producing isoalloLCA, correlating with lower incidences of age-related diseases and infections .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing isoallolithocholic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves enzymatic or chemical modification of bile acid precursors like cholic acid. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight verification. Experimental protocols must detail reaction conditions, purification steps, and validation against reference standards .
Q. How can researchers differentiate this compound from structurally similar bile acids (e.g., chenodeoxycholic acid) in complex biological matrices?
- Methodological Answer : Advanced chromatographic techniques like ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) enable precise differentiation. For instance, principal component analysis (PCA) can highlight unique spectral features (e.g., m/z 357.281 for this compound vs. m/z 391.284 for chenodeoxycholic acid). Molecularly imprinted polymer (MIP)-based sensors also enhance selectivity, with reported selectivity coefficients (k) of 15:1 for this compound over analogs .
Q. What experimental protocols ensure reproducibility in this compound studies?
- Methodological Answer : Follow standardized guidelines for documenting methods:
- Synthesis : Include catalyst concentrations, temperature, and reaction time.
- Analysis : Specify instrument parameters (e.g., LC column type, MS ionization mode).
- Data Reporting : Use statistical tools (e.g., Mann-Whitney U tests with FDR correction) for biological replicates. Supplementary materials should provide raw datasets and code for computational analyses .
Advanced Research Questions
Q. How should researchers design experiments to investigate this compound’s role in metabolic pathways (e.g., cholesterol homeostasis)?
- Methodological Answer : Employ isotopic tracing (e.g., ¹³C-labeled this compound) to track metabolic flux in vitro or in vivo. Combine this with transcriptomic profiling (RNA-seq) of cytochrome P450 (CYP) isoforms (e.g., CYP7A1, CYP8B1) to identify regulatory mechanisms. Validate findings using knockout animal models or siRNA-mediated gene silencing .
Q. What strategies address contradictions in this compound’s reported bioactivity across studies?
- Methodological Answer : Conduct systematic reviews with inclusion criteria prioritizing studies using this compound monotherapy and sample sizes >14 (per FDA guidelines). Meta-analyses should adjust for confounding variables (e.g., co-administered drugs, interspecies differences). For in vitro studies, standardize cell lines and culture conditions to minimize variability .
Q. How can computational modeling enhance understanding of this compound’s interactions with nuclear receptors (e.g., FXR, TGR5)?
- Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities. Validate predictions with surface plasmon resonance (SPR) assays to measure kinetic parameters (e.g., KD). Cross-reference results with transcriptomic data to correlate receptor activation with downstream gene expression .
Q. What analytical challenges arise when quantifying this compound in low-abundance biological samples (e.g., cerebrospinal fluid)?
- Methodological Answer : Pre-concentration techniques like solid-phase extraction (SPE) or derivatization (e.g., with 2-hydrazinopyridine) improve detection limits. Nano-liquid chromatography (nano-LC) paired with tandem MS achieves sensitivities <1 pg/mL. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Q. Data Interpretation and Validation
Q. How should researchers validate this compound’s proposed therapeutic mechanisms in disease models (e.g., cholestasis)?
- Methodological Answer : Use orthogonal assays:
- In Vitro : Measure bile acid transporter activity (e.g., NTCP, BSEP) via fluorescent probes.
- In Vivo : Assess liver histopathology and serum biomarkers (e.g., ALT, ALP) in rodent models.
- Clinical Correlation : Compare results with human biopsy data from repositories like the NIH Liver Tissue Cell Distribution System .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50/IC50 values. Use mixed-effects models to account for inter-individual variability. For non-linear relationships, apply machine learning algorithms (e.g., random forests) to identify critical thresholds .
Q. Ethical and Reproducibility Considerations
Q. How can researchers ensure compliance with ethical guidelines when using this compound in animal studies?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design transparency. Obtain approval from institutional animal care committees (IACUC) and include detailed protocols for analgesia, euthanasia, and sample collection. Publish negative results to mitigate publication bias .
Properties
IUPAC Name |
(4R)-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17+,18+,19-,20+,21+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEROWZSTRWXGI-XBESLWPFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309974 | |
Record name | 3β-Hydroxy-5α-cholanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801309974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isoallolithocholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000713 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2276-93-9 | |
Record name | 3β-Hydroxy-5α-cholanic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2276-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alloisolithocholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002276939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC18169 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18169 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3β-Hydroxy-5α-cholanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801309974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoallolithocholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000713 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.